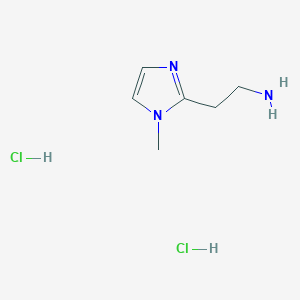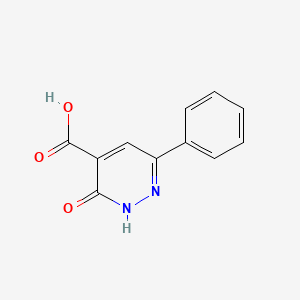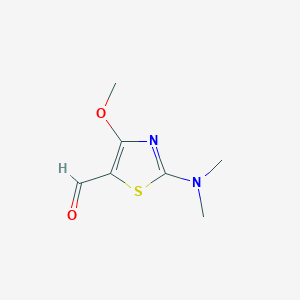
2-(2-Aminoethyl)-1-methyl-1H-imidazole dihydrochloride
Descripción general
Descripción
The compound “2-(2-Aminoethyl)-1-methyl-1H-imidazole dihydrochloride” is a type of organic compound. Organic compounds are typically composed of carbon atoms in rings or long chains, to which are attached other atoms of such elements as hydrogen, nitrogen, and oxygen .
Chemical Reactions Analysis
The chemical reactions that a compound undergoes are largely determined by its functional groups. For example, amines like “this compound” can participate in a variety of reactions, including acid-base reactions and reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. For example, a related compound, 2,2’-Oxybis(ethylamine) Dihydrochloride, is a solid at 20 degrees Celsius and has a melting point of 230-234 degrees Celsius .Aplicaciones Científicas De Investigación
Antitumor Activity
Imidazole derivatives, including structures similar to "2-(2-Aminoethyl)-1-methyl-1H-imidazole dihydrochloride," have been extensively reviewed for their antitumor activity. Research indicates that certain imidazole compounds, after undergoing preclinical testing, show promise as new antitumor drugs due to their unique biological properties. The structural diversity of these compounds allows for the synthesis of molecules with varied biological activities, potentially offering new avenues for cancer treatment (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of imidazole derivatives have been the subject of significant research interest. Imidazole is utilized in the pharmaceutical industry for the production of anti-fungal drugs like ketoconazole and clotrimazole. Its ability to inhibit the growth of various microbial strains makes it an active drug for microbial resistance. Further synthesis of imidazole derivatives in the laboratory could provide essential insights into combating new strains of organisms, underscoring the critical role of imidazole in developing antimicrobial agents (American Journal of IT and Applied Sciences Research, 2022).
Corrosion Inhibition
Imidazole derivatives, including imidazoline and its derivatives, are recognized for their effectiveness as corrosion inhibitors. Their molecular structure, featuring a 5-membered heterocyclic ring with two nitrogen atoms, enables strong adsorption onto metal surfaces. This characteristic, coupled with their environmental friendliness and low toxicity, makes them valuable in the petroleum industry for protecting steel surfaces against corrosion. The modification of imidazoline structures has shown potential for enhancing their effectiveness as corrosion inhibitors, demonstrating the versatility of imidazole derivatives in industrial applications (Sriplai & Sombatmankhong, 2023).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as cysteamine , have been found to interact with cystine transporters in the cell, helping to reduce the accumulation of cystine in certain diseases .
Biochemical Pathways
Related compounds like cysteamine are known to be involved in the degradation of coenzyme a, leading to the production of the neurotransmitter hypotaurine .
Result of Action
Related compounds like cysteamine have been shown to reduce the accumulation of cystine in cells, which can have therapeutic effects in diseases characterized by cystine buildup .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-methylimidazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-9-5-4-8-6(9)2-3-7;;/h4-5H,2-3,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORWLCSFCSKSKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87786-05-8 | |
| Record name | 2-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine](/img/structure/B3162340.png)


![7-Chloro-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid](/img/structure/B3162357.png)






![3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3162416.png)
